molecular formula C9H4F3NOS B3431035 4-(Trifluoromethyl)benzoyl isothiocyanate CAS No. 880483-26-1

4-(Trifluoromethyl)benzoyl isothiocyanate

Cat. No.: B3431035
CAS No.: 880483-26-1
M. Wt: 231.20 g/mol
InChI Key: ISSOJFYCPFSMEO-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzoyl isothiocyanate is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzoyl isothiocyanate moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The trifluoromethyl group imparts distinct chemical properties, making it valuable in various applications, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzoyl isothiocyanate typically involves the reaction of 4-(Trifluoromethyl)benzoyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)benzoyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Trifluoromethyl)benzoyl isothiocyanate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the trifluoromethyl group into various molecules.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and materials with specific functional properties

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzoyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in enzyme inhibition studies, where the compound modifies active site residues, thereby inhibiting enzyme activity .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenyl isothiocyanate
  • 4-(Trifluoromethyl)benzoyl chloride
  • 4-(Trifluoromethyl)benzonitrile

Comparison: 4-(Trifluoromethyl)benzoyl isothiocyanate is unique due to the presence of both the trifluoromethyl and isothiocyanate groups. This combination imparts distinct reactivity and makes it a versatile reagent in organic synthesis. Compared to 4-(Trifluoromethyl)phenyl isothiocyanate, it offers additional reactivity due to the benzoyl group, which can participate in further chemical transformations .

Properties

IUPAC Name

4-(trifluoromethyl)benzoyl isothiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NOS/c10-9(11,12)7-3-1-6(2-4-7)8(14)13-5-15/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSOJFYCPFSMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=C=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880483-26-1
Record name 4-(trifluoromethyl)benzoyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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